2,3,5,6-Tetrafluoroterephthalaldehyde

Description

Thematic Significance of Fluorinated Aromatic Aldehydes in Contemporary Chemistry

Fluorinated aromatic aldehydes represent a class of organic compounds that have garnered considerable attention due to the profound influence of fluorine substitution on their chemical and physical properties. The high electronegativity of fluorine atoms alters the electron density of the aromatic ring, which in turn affects the reactivity and stability of the aldehyde functional groups. This modification can lead to compounds with increased thermal stability, enhanced resistance to oxidation, and unique electronic characteristics.

The introduction of fluorine can also impart hydrophobicity and lipophilicity, properties that are highly desirable in various applications, including pharmaceuticals, agrochemicals, and materials science. In the context of polymer chemistry, fluorinated aromatic aldehydes are instrumental in creating materials with tailored pore sizes, high surface areas, and specific affinities for certain molecules, making them valuable in gas storage, separation, and catalysis.

Overview of 2,3,5,6-TFTA as a Strategic Building Block

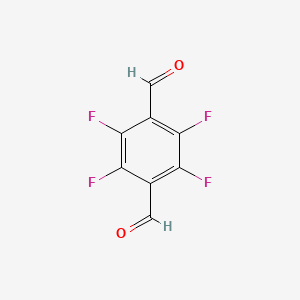

2,3,5,6-Tetrafluoroterephthalaldehyde, with the chemical formula C₈H₂F₄O₂, is a crystalline solid characterized by a benzene (B151609) ring substituted with two aldehyde groups at the 1 and 4 positions and fluorine atoms at the 2, 3, 5, and 6 positions. This highly symmetrical and electron-deficient aromatic structure makes 2,3,5,6-TFTA an exceptionally versatile building block in organic synthesis.

Its primary application lies in the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. The reactivity of the aldehyde groups allows for the formation of strong covalent bonds, typically through Schiff base reactions with amine-containing monomers, to create robust and porous two-dimensional or three-dimensional networks. The presence of fluorine atoms in the resulting COFs enhances their chemical and thermal stability and can create specific interactions, such as "fluoro-affinity," which is beneficial for the selective adsorption of other fluorinated compounds.

Below is a table summarizing the key properties of 2,3,5,6-TFTA:

| Property | Value |

| Molecular Formula | C₈H₂F₄O₂ |

| Molecular Weight | 206.09 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 3217-47-8 |

Research Trajectories and Unanswered Questions Pertaining to 2,3,5,6-TFTA

The research landscape for 2,3,5,6-TFTA is rapidly evolving, with a primary focus on its application in advanced materials. Current research trajectories are aimed at designing and synthesizing novel COFs and other porous polymers with tailored functionalities for specific applications. Key areas of investigation include:

Environmental Remediation: A significant area of research involves the use of 2,3,5,6-TFTA-based COFs for the removal of pollutants from water, such as nitroaromatic compounds and perfluorinated substances. nih.gov Future work will likely focus on improving the adsorption capacity, selectivity, and reusability of these materials.

Gas Storage and Separation: The porous nature of COFs derived from 2,3,5,6-TFTA makes them promising candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.

Catalysis: Researchers are exploring the potential of incorporating catalytically active sites into the framework of 2,3,5,6-TFTA-based COFs to create highly efficient and recyclable heterogeneous catalysts.

Despite the progress, several unanswered questions remain:

How can the synthesis of 2,3,5,6-TFTA-based COFs be scaled up efficiently and cost-effectively for industrial applications?

What is the full extent of the influence of the fluorine atoms on the electronic and catalytic properties of these materials?

Can the pore size and functionality of these COFs be precisely controlled to target a wider range of molecules with high specificity?

Addressing these questions will be crucial for the continued development and practical implementation of materials derived from 2,3,5,6-TFTA.

Scope and Objectives of the Research Compendium

This research compendium aims to provide a comprehensive and focused overview of the chemical compound this compound. The primary objectives are to:

Elucidate the fundamental chemical properties of 2,3,5,6-TFTA that make it a significant building block in modern chemistry.

Detail the synthetic routes and applications of 2,3,5,6-TFTA, with a particular emphasis on its role in the formation of Covalent Organic Frameworks.

Summarize the current research trends and highlight the key unanswered questions that will shape the future direction of research in this field.

By adhering to this scope, this article will serve as a valuable resource for researchers and students interested in the chemistry and applications of fluorinated aromatic compounds and advanced porous materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAPYKYJKACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439595 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-47-8 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetrafluoroterephthalaldehyde

Established Synthetic Routes to 2,3,5,6-TFTA

The synthesis of 2,3,5,6-TFTA can be achieved through various routes, often starting from commercially available and relatively inexpensive precursors. These methods are designed to efficiently introduce the required functional groups onto the fluorinated aromatic core.

An alternative strategy for synthesizing 2,3,5,6-TFTA involves starting with 1,2,4,5-tetrafluorobenzene (B1209435). researchgate.net This precursor can be converted into 1,2,4,5-tetrafluorobenzaldehyde, which is then protected as an acetal. researchgate.net This protected intermediate serves as a key stepping stone, allowing for selective functionalization at other positions on the aromatic ring before the final conversion to the dialdehyde (B1249045) product. researchgate.net

For the broader application of 2,3,5,6-TFTA, particularly in industrial settings, facile and scalable synthetic routes are essential. Research has focused on developing economical and effective methods, such as direct reduction techniques, that are suitable for large-scale production. researchgate.net The synthesis of related fluorinated intermediates has been demonstrated on a gram-scale, indicating the potential for scaling up these processes for commercial manufacturing. researchgate.net The availability of starting materials like terephthaloyl chloride and 1,2,4,5-tetrafluorobenzene further supports the feasibility of industrial production. researchgate.netwikipedia.orggoogle.com

Chemical Transformations Leading to 2,3,5,6-TFTA Analogues and Derivatives

The chemical versatility of 2,3,5,6-TFTA precursors allows for the synthesis of a range of analogues and derivatives. These transformations are crucial for creating semi-protected intermediates and related compounds like fluorinated benzyl (B1604629) alcohols, which have their own applications or can be used in further synthetic steps.

A key strategy in the synthesis of 2,3,5,6-TFTA and its derivatives is the use of protecting groups to control reactivity. Starting from 1,2,4,5-tetrafluorobenzene, the mono-aldehyde can be formed and subsequently protected as an acetal. researchgate.net Specific examples include the formation of 1,2,4,5-tetrafluoro-3-(1,3-dioxol-2-yl)benzene and 1,2,4,5-tetrafluoro-3-(5,5-dimethyl-1,3-dioxan-2-yl)benzene. researchgate.net These acetal-protected compounds can then undergo further reactions, such as formylation, to yield semi-protected 2,3,5,6-tetrafluoroterephthaldehydes. researchgate.net This approach allows for the selective manipulation of one aldehyde group while the other remains protected, enabling the synthesis of asymmetric derivatives.

Table 1: Synthesis of Semi-protected 2,3,5,6-TFTA Derivatives

| Precursor | Protecting Group Reagent | Protected Intermediate | Subsequent Reaction | Semi-protected Product |

| 1,2,4,5-Tetrafluorobenzaldehyde | Ethylene glycol | 1,2,4,5-tetrafluoro-3-(1,3-dioxol-2-yl)benzene | Formylation | 1,2,4,5-tetrafluoro-3-(1,3-dioxol-2-yl)-6-formylbenzene |

| 1,2,4,5-Tetrafluorobenzaldehyde | 2,2-Dimethyl-1,3-propanediol | 1,2,4,5-tetrafluoro-3-(5,5-dimethyl-1,3-dioxan-2-yl)benzene | Formylation | 1,2,4,5-tetrafluoro-3-(5,5-dimethyl-1,3-dioxan-2-yl)-6-formylbenzene |

The precursors and derivatives of 2,3,5,6-TFTA are also instrumental in the synthesis of other important fluorinated compounds, such as fluorinated benzyl alcohols. For instance, 2,3,5,6-tetrafluorobenzyl alcohol, an important intermediate for insecticides like transfluthrin, can be synthesized through a multi-step process involving fluorination, hydrolysis, decarboxylation, esterification, and reduction. researchgate.net One specific method involves the reduction of methyl 2,3,5,6-tetrafluorobenzoate with sodium borohydride (B1222165) and iodine (NaBH4/I2) to yield the corresponding benzyl alcohol. researchgate.net Furthermore, a general and practical magnesium-prompted method allows for the synthesis of various polyfluoroaryl carbinols by adding polyfluoroarene C-H bonds to aldehydes at ambient temperatures. researchgate.net

Table 2: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol

| Precursor | Key Reaction Steps | Reagents | Final Product | Overall Yield |

| Tetrafluoro-terephthalonitrile | Fluorination, Hydrolysis, Decarboxylation, Esterification, Reduction | Anhydrous DMF, H2O, NaBH4/I2 | 2,3,5,6-Tetrafluorobenzyl alcohol | 29.6% |

Considerations for Reaction Yields and Purity

The successful synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde (2,3,5,6-TFTA) is critically dependent on optimizing reaction yields and ensuring high purity of the final product and its intermediates. Research has demonstrated synthetic routes starting from commercially available and less expensive materials like terephthaloyl chloride. One such multi-step process, involving a six-step reaction sequence, has been reported to achieve a total yield of 40%. researchgate.net

The table below summarizes key yield and purity data for a synthetic route to 2,3,5,6-TFTA and its precursors.

| Synthetic Step/Product | Starting Material | Reported Yield | Reported Purity |

| This compound | Terephthaloyl chloride | 40% (overall, 6 steps) | Not specified |

| 2,3,5,6-Tetrafluoroterephthalonitrile | Not specified | 70.3% | 98.3% |

| 2,3,5,6-Tetrafluorobenzoic acid | Not specified | 92.5% | Not specified |

Novel and Emerging Synthetic Strategies

Recent advancements in chemical synthesis have introduced innovative and more sustainable methods applicable to the production and utilization of 2,3,5,6-TFTA. These strategies focus on improving efficiency, reducing environmental impact, and expanding the scope of materials that can be created using this versatile fluorinated building block.

A significant area of application for 2,3,5,6-TFTA is in the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with highly ordered structures. chemicalbook.comnbinno.com Traditionally, the formation of imine-linked COFs often requires catalysts and can involve harsh reaction conditions. mdpi.comnih.gov

However, novel strategies have emerged that leverage the inherent reactivity of 2,3,5,6-TFTA to facilitate catalyst-free synthesis. Fluorinated COFs (F-COPs) can be synthesized through the Schiff base reaction, a condensation reaction between an aldehyde (like 2,3,5,6-TFTA) and an amine to form an imine. chemicalbook.com Porous COFs built using 2,3,5,6-TFTA and amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (B174889), can be constructed using a facile approach at room temperature without the need for a catalyst. chemicalbook.comnbinno.com This approach is notable because the reversibility of imine bond formation is crucial for correcting structural defects during the crystallization process, leading to highly ordered materials. mdpi.comnih.gov The ability to conduct these syntheses at ambient temperature without a catalyst represents a greener and more efficient pathway for producing these advanced materials. nbinno.com

Deep Eutectic Solvents (DESs) are emerging as sustainable alternatives to traditional organic solvents in chemical synthesis. nih.gov A DES is a mixture of two or more components, typically a Lewis or Brønsted acid and base, which, through hydrogen bonding, forms a eutectic with a melting point significantly lower than its individual constituents. nih.gov

These solvents offer several advantages, including low cost, low toxicity, and biodegradability. researchgate.net Based on their composition, DESs can be tailored for specific applications. For example, Type III DESs, formed from a quaternary ammonium (B1175870) salt and a hydrogen bond donor (like amides, alcohols, or amino acids), are common in organic synthesis. nih.gov The unique properties of DESs make them suitable media for various reactions, including the synthesis of polymers and frameworks. In the context of 2,3,5,6-TFTA, DESs could be employed as a green reaction medium for the synthesis of COFs and other polymers, potentially enhancing reaction rates and simplifying product isolation while minimizing the use of volatile and hazardous organic solvents.

Mechanochemistry refers to chemical reactions induced by the input of mechanical energy, such as grinding or milling, often in the absence of a solvent. nih.govnih.gov This approach is recognized as a green chemistry technique because it can significantly reduce or eliminate the need for solvents. nih.gov

The synthesis of composite materials, such as COFs or other polymers derived from 2,3,5,6-TFTA, can be adapted to mechanochemical methods. Techniques like ball milling, which utilize mechanical forces like compression and friction, can drive solid-state reactions between 2,3,5,6-TFTA and co-monomers to form the desired composite material. nih.gov This solvent-free approach is a sustainable alternative to conventional solution-based syntheses. nih.govnih.gov The integration of mechanochemistry offers a pathway to produce 2,3,5,6-TFTA-based materials with high efficiency and minimal environmental impact, making it a key area of development for the synthesis of advanced functional materials. mdpi.com

Covalent Organic Frameworks Cofs and Polymers Incorporating 2,3,5,6 Tetrafluoroterephthalaldehyde

Design Principles for 2,3,5,6-TFTA-Based COFs and Polymers

The design of COFs and polymers using TFTA is guided by principles that leverage its distinct chemical characteristics to create materials with tailored properties for various applications.

The introduction of fluorine atoms into the structure of COFs is a strategic approach to improve their material properties. nih.gov Fluorination of the organic linkers, such as in TFTA, can significantly enhance the thermal and chemical stability of the resulting framework. nbinno.com The high electronegativity of fluorine atoms contributes to the robustness of the covalent bonds within the structure, making the COFs more resistant to chemical degradation and oxidation. chemicalbook.comnih.gov Furthermore, incorporating fluorine can improve the crystallinity and porosity of the COFs, leading to materials with superior performance characteristics. nih.gov This enhanced stability is crucial for applications in harsh chemical environments or at elevated temperatures.

2,3,5,6-TFTA serves as a crucial aldehyde linker in the construction of COFs and polymers. tcichemicals.com Its two aldehyde functional groups are highly reactive and enable the formation of strong covalent bonds, typically imine bonds, through reactions with amine-based co-monomers. nbinno.comsmolecule.com This predictable reactivity is fundamental to the principle of reticular chemistry, which allows for the pre-design of highly ordered, crystalline polymer structures. mdpi.com The rigid, planar structure of the fluorinated benzene (B151609) ring in TFTA helps to create well-defined, porous networks, which are a hallmark of COF materials. nbinno.com

The specific molecular structure of 2,3,5,6-TFTA, with four fluorine atoms positioned on the aromatic ring, profoundly influences both the reactivity of the aldehyde groups and the stability of the resulting polymers. chemicalbook.com The electron-withdrawing nature of the fluorine atoms makes the aldehyde carbons more electrophilic, thereby increasing their reactivity towards nucleophiles like amines. nrel.gov This heightened reactivity can accelerate the polymerization process, in some cases allowing for COF synthesis at room temperature. nbinno.comnrel.gov

Beyond influencing reactivity, the fluorine atoms also impart unique properties to the final material, such as hydrophobicity and specific surface affinities. nbinno.comnih.gov This can be advantageous for applications like the selective adsorption of certain compounds. nbinno.com The combination of enhanced stability from the strong C-F bonds and tailored reactivity makes TFTA a versatile building block for functional advanced materials. chemicalbook.com

Synthesis and Structural Elucidation of 2,3,5,6-TFTA-Derived COFs

The synthesis of COFs from TFTA typically involves condensation polymerization, which allows for the formation of a crystalline, porous network. Structural confirmation is achieved through various analytical techniques.

The most common method for forming COFs and related polymers using TFTA is the Schiff base reaction. chemicalbook.com This condensation reaction occurs between the aldehyde groups of TFTA and the primary amine groups of a corresponding linker molecule, forming stable imine (-C=N-) linkages. epstem.netscholarsresearchlibrary.com The reversibility of imine bond formation is a key factor that facilitates "error-checking" during the synthesis, allowing the building blocks to self-correct into a thermodynamically stable, highly ordered crystalline framework. unt.edu

Specific amine-containing molecules are used as nodes or linkers to react with TFTA, dictating the final topology and properties of the COF.

For instance, the reaction of TFTA with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), a trigonal amine linker, has been used to construct porous COFs. chemicalbook.com A notable example is the solvothermal, catalyst-free synthesis of a fluorinated COF, which resulted in a material with high crystallinity and a large Brunauer–Emmett–Teller (BET) surface area of 2056 m²/g. nih.gov Such materials have shown potential as effective adsorbents for nitroaromatic compounds from water. chemicalbook.com

Similarly, the Schiff base reaction between TFTA and linear diamines like 4,4-diamino-p-terphenyl (DT) is employed to synthesize fluorinated covalent organic polymers (F-COPs). chemicalbook.com These polymers leverage properties conferred by the TFTA linker, such as fluoro-affinity and hydrophobicity, for applications like the selective adsorption of perfluorinated compounds. chemicalbook.com

Table of Research Findings on TFTA-Derived COFs

| COF/Polymer Name | Amine Linker | Synthesis Method | Key Findings |

| SCF-FCOF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | Solvothermal catalyst-free (SCF) | High crystallinity and a large BET surface area of 2056 m²/g. nih.gov |

| Fluorinated Covalent Organic Polymers (F-COPs) | 4,4-diamino-p-terphenyl (DT) | Schiff Base Reaction | Exhibits fluoro-affinity, hydrophobicity, and enables selective adsorption of perfluorinated compounds. chemicalbook.com |

| Porous COFs | 1,3,5-tris(4-aminophenyl)benzene | Facile room temperature synthesis | Effective for the extraction of nitroaromatic compounds from water samples. chemicalbook.com |

Schiff Base Reactions for Polymer and COF Formation

Catalytic Approaches in COF Synthesis (e.g., Sc(OTf)₃, acetic acid, hBN)

The formation of crystalline COFs from monomers like TFTA relies on the principle of dynamic covalent chemistry, which allows for error correction and the formation of ordered structures. Catalysts are pivotal in modulating the reaction kinetics to achieve a balance between polymerization and crystallization.

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst known to be effective in a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netmdpi.com Its utility extends to promoting reactions such as the formation of β-enamino compounds, which are structurally related to the linkages in certain COFs. rhhz.net As a mild, water-tolerant, and commercially available catalyst, Sc(OTf)₃ is capable of activating carbonyl groups, thereby facilitating nucleophilic attack by amines to form imine bonds, a common linkage in COFs. researchgate.netmdpi.com While its application is well-documented for various condensation reactions, its specific use in the synthesis of COFs from 2,3,5,6-TFTA is an area of potential exploration, leveraging its established catalytic activity for imine formation under mild conditions. researchgate.net

Acetic acid is the most ubiquitously employed catalyst for the synthesis of imine-linked COFs. nih.govacs.org It serves as a Brønsted acid catalyst, protonating the carbonyl group of the aldehyde, which enhances its electrophilicity and facilitates the reversible formation of the imine linkage. This reversibility is crucial for the "self-healing" process that allows the framework to crystallize into a thermodynamically stable, ordered structure rather than an amorphous polymer. acs.org Acetic acid is often used in catalytic amounts in various solvent systems, including mixtures of organic solvents like dioxane and mesitylene (B46885), or even in aqueous systems, promoting a green chemistry approach. researchgate.net For instance, the synthesis of fluorinated COFs has been successfully carried out at room temperature using aqueous acetic acid solutions, demonstrating its effectiveness under mild conditions.

Hexagonal boron nitride (hBN) , a two-dimensional material isostructural to graphene, has been explored in the context of COF synthesis, primarily not as a direct catalyst for polymerization but as a substrate or co-catalyst. researchgate.net Atomically thin hBN has been used as a dielectric substrate for the direct, selective growth of full-conjugated 2D COF ultrathin films via solvothermal methods. researchgate.net This approach leverages the flat surface of hBN to template the growth of ordered COF layers, which is crucial for their application in electronics. researchgate.net In other catalytic systems, hBN has been shown to act as a co-catalyst that can modify interfacial properties and enhance reaction efficiency, such as in oxygen evolution reactions. researchgate.net Its role in direct TFTA-COF synthesis would likely be in heterogeneous catalysis or as a support material rather than a homogeneous catalyst.

Room Temperature Synthesis Methodologies

The development of synthetic methodologies at ambient temperature is a significant advancement in COF chemistry, offering a more energy-efficient and environmentally friendly alternative to traditional high-temperature solvothermal methods. mdpi.com COFs incorporating 2,3,5,6-TFTA can be effectively synthesized at room temperature, a process noted for its simplicity and ease of operation. nbinno.comnih.gov

This approach typically involves the Schiff base condensation reaction between TFTA and a suitable multitopic amine linker. nih.gov The reaction is generally carried out in a suitable solvent system, often with an acid catalyst like acetic acid to facilitate the reversible imine bond formation. mdpi.com For example, a facile synthesis can be performed by stirring a mixture of TFTA and an amine building block, such as 1,3,5-tris(4-aminophenyl)benzene, in a solvent at room temperature for a period of up to 72 hours. researchgate.net The resulting crystalline product precipitates from the solution and can be collected and purified. Despite the milder conditions, COFs prepared at room temperature can exhibit good crystallinity and high surface areas. mdpi.com The key advantage of this method is the controllable reaction rate, which can be beneficial for achieving well-ordered structures without the need for high-pressure equipment. mdpi.com

Solvothermal Synthesis Techniques

Solvothermal synthesis is a widely employed and robust method for producing highly crystalline COFs, including those derived from 2,3,5,6-TFTA. researchgate.netacs.org This technique involves heating a mixture of the monomeric building blocks (e.g., TFTA and a polyamine) in a sealed vessel containing a high-boiling point solvent or a mixture of solvents. researchgate.net The elevated temperature and pressure facilitate both the dissolution of the monomers and the dynamic covalent bond formation, which is essential for the growth of well-defined crystalline structures. researchgate.net

A typical solvothermal synthesis of a TFTA-based COF involves placing the monomers in a mixture of solvents, such as 1,4-dioxane (B91453) and mesitylene, along with an aqueous acid catalyst (e.g., acetic acid). researchgate.net The vessel is then sealed and heated to a specific temperature, commonly 120 °C, for several days to allow the crystallization process to complete. researchgate.net A more rapid alternative is the microwave-assisted solvothermal method, which can significantly reduce the reaction time. acs.org This approach has been successfully used to synthesize a stable, imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene and 2,3,5,6-TFTA. acs.org The resulting fluorinated COFs often exhibit high thermal stability and permanent porosity. researchgate.net

| Method | Typical Temperature | Typical Duration | Catalyst | Advantages | Reference |

|---|---|---|---|---|---|

| Room Temperature Synthesis | ~22 °C | 72 hours | Acetic Acid | Energy efficient, simple, green, controllable reaction rate | researchgate.netmdpi.com |

| Solvothermal Synthesis | 120 °C | 3 days | Acetic Acid | High crystallinity, good for defect repair | researchgate.net |

| Microwave-Assisted Solvothermal | Not specified | Shorter than conventional solvothermal | Not specified | Rapid synthesis, suitable for scale-up | acs.org |

Crystallinity and Morphological Control in 2,3,5,6-TFTA COFs

Powder X-ray Diffraction (PXRD) Analysis of Crystalline Structures

Powder X-ray diffraction (PXRD) is the primary analytical technique used to confirm the crystallinity and determine the long-range order of COFs synthesized from 2,3,5,6-TFTA. The diffraction pattern of a crystalline COF exhibits a series of distinct Bragg peaks at specific 2θ angles, which correspond to the periodic arrangement of its porous structure. escholarship.org The absence of these sharp peaks and the presence of a broad halo would indicate an amorphous material.

For 2D COFs, the PXRD pattern typically shows a strong, low-angle diffraction peak corresponding to the (100) plane, which is indicative of in-plane ordering and the formation of a porous network. escholarship.org Other higher-angle peaks, such as those corresponding to the (110), (200), and (210) planes, provide further evidence of the framework's crystalline nature. escholarship.org A broad peak often observed at higher 2θ values (around 24-27°) is attributed to the (001) plane and relates to the interlayer π-stacking distance of the 2D sheets. researchgate.net

The experimental PXRD pattern is typically compared with simulated patterns derived from theoretical structural models. These models often consider different layer stacking arrangements, such as eclipsed (AA) or staggered (AB) stacking, to determine the most probable crystal structure. For instance, the high crystallinity of the TPPA-F₄ COF, synthesized from 2,3,5,6-tetrafluoro-1,4-phenylenediamine and 2,4,6-triformylphloroglucinol, was confirmed by PXRD analysis. nrel.gov

| Peak Assignment (hkl) | 2θ (degrees) | Reference |

|---|---|---|

| (100) | 2.76° | escholarship.org |

| (110) | 4.90° | escholarship.org |

| (200) | 5.38° | escholarship.org |

| (210) | 7.52° | escholarship.org |

| (001) | 26.04° | escholarship.org |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the morphology, particle size, and surface features of COFs derived from 2,3,5,6-TFTA. SEM images provide direct visual evidence of the material's microstructure, complementing the structural information obtained from PXRD. rsc.org

The morphology of TFTA-based COFs can vary significantly depending on the specific monomers used and the synthesis conditions. Researchers have observed a range of morphologies, including aggregated spherical particles, nanofibrous structures, and needle-shaped or disk-like crystallites. mdpi.comrsc.orgccspublishing.org.cn For example, COF-790, synthesized from a triangular aldehyde and a square amine linker, was observed to form needle-shaped crystals approximately 200 nm in size, which aggregated into larger spherical particles. ccspublishing.org.cn In other studies, vapor-assisted solid-state synthesis has been shown to produce COFs with uniform nanofibrous morphologies. mdpi.com The ability to control these morphological features is important as they can influence the material's processability and performance in applications such as separation and catalysis.

Factors Influencing Crystallinity (e.g., self-complementary π-electronic interactions, reaction conditions)

The final crystallinity of COFs made with 2,3,5,6-TFTA is governed by a delicate interplay of thermodynamic and kinetic factors. Key among these are intermolecular forces and the precise control of reaction conditions.

Self-complementary π-electronic interactions play a crucial role in enhancing the crystallinity of fluorinated COFs. The presence of the electron-poor, fluorinated aromatic ring of TFTA can induce strong, self-complementary π-electronic forces with electron-rich aromatic linkers within the COF structure. These attractive interlayer π-π interactions help to guide the ordered stacking of the 2D polymer sheets, which is a critical factor for achieving high crystallinity. By maximizing the crystal stacking energy, these forces can lead to more defined structures and improved porosity. The rational introduction of fluorine substitution is therefore a key design strategy for improving the long-range order in COFs.

Reaction conditions are paramount in dictating the outcome of COF synthesis. The choice of solvent, temperature, reaction time, and catalyst concentration all have a profound impact on the nucleation and growth processes that lead to a crystalline material.

Temperature and Time: Solvothermal methods, which employ higher temperatures over extended periods (e.g., 120 °C for 3 days), generally yield COFs with higher crystallinity. researchgate.net The increased thermal energy allows the system to overcome kinetic barriers and enables the reversible imine bond to "proofread" and correct defects, leading to a more ordered, thermodynamically favored crystalline product. researchgate.net In contrast, room temperature syntheses may sometimes result in lower crystallinity due to slower reaction kinetics.

Solvents: The choice of solvent affects monomer solubility and reaction rates. A mixture of solvents, such as mesitylene and dioxane, is often used to fine-tune these parameters and slow down the polymerization, allowing more time for crystalline domains to form.

Catalyst: The concentration and type of acid catalyst (e.g., acetic acid) influence the rate of the reversible imine condensation. An optimal catalyst concentration is needed to ensure the reaction is dynamic enough for error correction without being so fast that it favors the rapid formation of an amorphous polymer.

Post-synthetic Treatment: The method of activation or purification can also influence the final structure. Activating a COF by drying under vacuum can sometimes lead to pore collapse, reducing apparent crystallinity. Alternative methods, such as supercritical CO₂ activation, have been shown to preserve the crystalline structure more effectively.

Synthesis of Monodisperse COFs

The advancement of COFs for applications in adsorption and extraction has often been hindered by their typically non-uniform and aggregated morphologies. A significant breakthrough involves the synthesis of monodisperse COFs, which possess regular shapes and uniform sizes, thereby improving their performance.

A notable example is the creation of a monodisperse, fluorinated three-dimensional (3D) COF, designated M-TAM-TFTA. rsc.org This material is synthesized from the reaction of tetra(4-anilyl)methane (TAM) and 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA). The synthesis is designed to overcome the common issue of irregular aggregation. rsc.org The resulting M-TAM-TFTA exhibits a uniform size and shape, which leads to a lower mass transfer resistance structure. This controlled morphology is crucial for its enhanced adsorption capabilities. rsc.org When compared to its aggregated counterpart (A-TAM-TFTA) and other materials, M-TAM-TFTA demonstrates significantly higher adsorption capacity and faster adsorption kinetics for perfluorocarboxylic acids (PFCAs). rsc.org This improved performance is attributed to the monodispersity and multiple specific interactions, including F–F, hydrophobic, and electrostatic interactions. rsc.org

| Property | M-TAM-TFTA (Monodisperse) | A-TAM-TFTA (Aggregated) |

| Morphology | Uniform, regular shape | Non-uniform, irregular aggregates |

| Adsorption Capacity (PFCAs) | 554.9 mg g⁻¹ | Lower than M-TAM-TFTA |

| Adsorption Kinetics (PFCAs) | 5 minutes | Slower than M-TAM-TFTA |

Advanced COF Architectures and Hybrid Materials

Two-Dimensional (2D) and Three-Dimensional (3D) COFs based on 2,3,5,6-TFTA

This compound (TFTA) is a crucial linker for constructing both 2D and 3D COFs. nih.govtcichemicals.com The geometry of the building blocks dictates whether the resulting framework forms 2D sheets or 3D networks. nih.govberkeley.edu

In 3D COF synthesis, a key strategy involves the conformational design of building units to selectively target a specific topology. For instance, the reaction between a triangular building block and a square building block can lead to a 3D COF with a specific topology, provided the dihedral angles of the precursors are pre-designed to be in a favorable range (e.g., 75-90°). berkeley.edu Without this conformational control, the reaction often results in an amorphous product. berkeley.edu TFTA has been used in the synthesis of 3D COFs like M-TAM-TFTA, which demonstrates permanent porosity and high surface area. rsc.org

While 2D COFs are often easier to synthesize and functionalize, they can suffer from instability due to the weak non-covalent interactions holding the layers together. nih.govnih.gov A novel approach to enhance their stability is a post-synthetic strategy to covalently crosslink the individual 2D sheets. nih.govresearchgate.net This 2D-to-3D transformation preserves the material's crystallinity and porosity while significantly improving its mechanical stability. Crosslinked frameworks have been shown to retain over 90% of their original Brunauer–Emmett–Teller (BET) surface area even after extensive sonication or grinding, a significant improvement over their parent 2D frameworks. nih.gov

| Framework Type | Key Monomers | Key Features & Findings |

| 3D COF (M-TAM-TFTA) | Tetra(4-anilyl)methane (TAM), 2,3,5,6-TFTA | Monodisperse structure with high adsorption capacity (554.9 mg g⁻¹) and fast kinetics. rsc.org |

| 3D COF (fjh topology) | Triangular and square building units | Selective crystallization achieved through conformational design of linkers. berkeley.edu |

| 2D-to-3D Transformed COF | Various (example uses thiol-ene click reaction) | Post-synthetic crosslinking enhances mechanical and hydrolytic stability while retaining >90% of BET surface area after stress. nih.gov |

Fluorinated Porous Organic Frameworks (POFs) and Conjugated Porous Organic Polymers (CPOPs)

The incorporation of fluorine atoms, facilitated by precursors like 2,3,5,6-TFTA, is a key strategy in designing advanced porous materials. chemicalbook.comresearchgate.net Fluorinated Porous Organic Frameworks (F-POFs) and Conjugated Porous Organic Polymers (CPOPs) are two such classes of materials that benefit from fluorination.

F-POFs are synthesized to leverage the unique properties of fluorine, such as high electronegativity, which can create specific adsorption sites and enhance interactions with guest molecules. researchgate.netoaepublish.com The introduction of C-F dipoles into the framework can significantly increase the isosteric heat of adsorption for gases like CO2, driven by strong electrostatic interactions. researchgate.net For example, studies have shown that fluorinated covalent triazine frameworks exhibit higher CO2 adsorption capacity compared to their non-fluorinated counterparts. researchgate.net F-POFs have demonstrated high selectivity in gas separation applications, such as C2F6/CF4, due to favorable host-guest interactions induced by the fluorine atoms. oaepublish.com

CPOPs are a class of amorphous, fully cross-linked polymer networks characterized by permanent intrinsic porosity and an extended π-conjugated framework. rsc.org This combination of features makes them suitable for applications in photocatalysis, gas storage, and sensing. rsc.orgresearchgate.netrsc.org The use of fluorinated building blocks in CPOP synthesis can enhance their thermal and chemical stability. researchgate.net The ability to manually control the choice of monomers allows for the fine-tuning of the electronic and physical properties of these porous polymers for specific applications. researchgate.net

Inorganic 2D Material Hybrids with 2,3,5,6-TFTA COFs (e.g., hBN/COF)

A novel approach in materials science involves the creation of 2D inorganic/organic hybrids, which combine the properties of both material classes to achieve improved performance in electronics, catalysis, and energy storage. nih.gov A general synthesis method has been developed for creating hybrids of COFs and inorganic 2D materials, such as hexagonal boron nitride (hBN). nih.govresearchgate.net

In this method, the inorganic 2D material acts as both a catalyst and a building block. The intrinsic Lewis acid sites on the surface of materials like hBN facilitate the growth of COF layers. nih.govresearchgate.net This approach has been successfully used to grow COFs with diverse functional groups and topologies directly on the surface of the inorganic sheets. Specifically, 2,3,5,6-TFTA (referred to as FPDA in some studies) has been used as the aldehyde linker in conjunction with amine linkers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) to form hBN/COF hybrids. researchgate.net Another example involves the in-situ growth of a TFTA-based COF on the surface of aniline-functionalized graphene oxide (a-GO) to create hybrid capacitive materials. researchgate.net

The resulting hybrid materials exhibit a controlled 2D morphology and have excellent solution dispersibility, which allows for easy processing into films. nih.govresearchgate.net These hybrid films have shown practical utility, for example, as filters for dye removal from water under flow-through conditions, achieving high removal rates. nih.gov

| Hybrid Material | COF Components | Inorganic Component | Key Feature |

| hBN/COF Hybrid | TAPT, 2,3,5,6-TFTA (FPDA) | Hexagonal Boron Nitride (hBN) | hBN acts as a catalyst for COF growth, resulting in a controlled 2D morphology. researchgate.net |

| hBN/COF Hybrid | TAPB, 2,3,5,6-TFTA (FPDA) | Hexagonal Boron Nitride (hBN) | General synthesis approach allows for scalable fabrication of hybrids for applications like water treatment. nih.govresearchgate.net |

| a-GO@COF-F Hybrid | TAPT, 2,3,5,6-TFTA | Aniline-functionalized Graphene Oxide (a-GO) | In-situ growth of COF on GO surface creates high-performance capacitive materials. researchgate.net |

Macrocyclic Compounds and Nanotube Assemblies

Beyond extended frameworks, 2,3,5,6-TFTA and similar dialdehydes are used to synthesize discrete molecular macrocycles. mdpi.com These macrocycles can serve as building blocks for constructing higher-order supramolecular structures, such as nanotubes, through noncovalent assembly. northwestern.eduresearchgate.net This bottom-up approach offers a powerful strategy for creating well-defined one-dimensional nanostructures. northwestern.edu However, a common challenge is that the noncovalent stacking interactions are often too weak to produce isolated nanotubes with high aspect ratios. northwestern.edu

Imine-Linked Macrocycles and their Assembly Mechanisms

Imine-linked macrocycles, formed from the condensation of diamines and dialdehydes, are of particular interest as they represent the discrete, repeating units of 2D COFs. rsc.orgnorthwestern.edu Studying their assembly provides insight into the interlayer interactions that govern COF formation. northwestern.edu

A significant advancement in this area is the development of a mechanism to dramatically strengthen the interactions between stacked macrocycles. By protonating the imine linkages of the macrocycles to form iminium ions, the cohesive interactions can be enhanced by orders of magnitude. northwestern.edu This electrostatic enhancement stabilizes the stacked structure, allowing for the formation of high-aspect-ratio (>10³) lyotropic nanotubes in organic solvents. northwestern.edu

This assembly process is reversible; the nanotubes disassemble upon the addition of a base and re-form when an acid is introduced. northwestern.edu This stimuli-responsive behavior allows the nanotube assembly to be coupled to various triggers, such as photoacid generators or sonication of chlorinated solvents. northwestern.edu Once assembled, these nanotubes can be permanently fixed by cross-linking pendant functional groups, further enhancing their stability. northwestern.edu The study of these systems reveals that the assembly process can be complex and susceptible to kinetic traps, highlighting the importance of understanding the interplay between supramolecular polymerization and the error-correction mechanisms inherent in COF synthesis. northwestern.edu

Arene-Perfluoroarene Interactions in Supramolecular Assembly

The strategic use of this compound in the synthesis of supramolecular assemblies is closely linked to the powerful directing influence of arene-perfluoroarene (AP) interactions. nih.govbeilstein-journals.org These non-covalent forces occur between electron-rich aromatic systems (arenes) and electron-poor perfluorinated aromatic systems (perfluoroarenes). nih.govresearchgate.net The high electronegativity of fluorine atoms inverts the typical quadrupole moment of the aromatic ring, creating an electron-deficient (π-acidic) surface that favorably interacts with the electron-rich (π-basic) surface of a non-fluorinated arene. nih.gov This interaction directs the self-assembly process, promoting an alternating, stacked arrangement of the different aromatic units. nih.govrsc.org

In the context of materials derived from this compound, this principle has been effectively demonstrated. Researchers have synthesized pentagonal, imine-linked macrocycles by condensing a pyridine-containing diamine with either standard terephthalaldehyde (B141574) (the arene component) or this compound (the perfluoroarene component). nih.govrsc.org While macrocycles composed of a single type of aldehyde can self-assemble, a 1:1 mixture of the hydrogenated and fluorinated macrocycles yields supramolecular nanotubes with significantly enhanced crystallinity. nih.govacs.org This improvement is a direct result of the reinforcing AP interactions between the alternating arene and perfluoroarene subunits of the stacked macrocycles, which provides a more ordered and stable assembly. nih.govacs.org Spectroscopic analysis using UV-Vis and fluorescence spectroscopy confirms the presence of these arene-perfluoroarene interactions within the mixed-macrocycle nanotubes. nih.govrsc.org The use of AP interactions in molecular engineering has been shown to enhance the built-in electric field between donor and acceptor molecules, which can lead to better charge carrier separation and transport in certain applications. rsc.orgresearchgate.net

Fabrication of Nanotube Assemblies and Polymeric Fibers

The unique reactivity of this compound has been harnessed to fabricate advanced nanomaterials, including high-aspect-ratio nanotube assemblies and mechanically robust polymeric fibers. nih.gov The process begins with the synthesis of molecular building blocks, specifically pentagonal macrocycles formed through the condensation reaction between this compound and a pyridine-containing diamine. nih.govrsc.org

These individual macrocycles are then induced to self-assemble into one-dimensional nanotubes. This assembly is driven by the protonation of the pyridine (B92270) groups within the macrocycles, a process confirmed through atomic force microscopy and synchrotron in-solvo X-ray diffraction. nih.govrsc.org When a mixture of perfluorinated macrocycles (from this compound) and their non-fluorinated analogues (from terephthalaldehyde) is used, the resulting nanotubes exhibit enhanced structural order due to the arene-perfluoroarene interactions discussed previously. nih.govacs.org

These supramolecular nanotube assemblies can be further processed into macroscopic materials. Using a technique known as touch-spinning, polymeric fibers can be fabricated. nih.gov This method involves drawing a fiber from a concentrated solution of the assembled nanotubes. The mechanical properties of these fibers are profoundly influenced by the molecular interactions within the constituent nanotubes. nih.gov Fibers containing nanotubes built purely from hydrogenated macrocycles (perhydro) or purely from fluorinated macrocycles (perfluorinated) exhibit distinct Young's moduli. However, fibers containing nanotubes assembled from a 1:1 mixture of the two, and therefore reinforced by arene-perfluoroarene interactions, show a dramatic improvement in mechanical strength. nih.govrsc.org This demonstrates that tuning the chemical composition at the monomer level directly impacts the macroscopic properties of the final material. nih.gov

Table 1: Mechanical Properties of Touch-Spun Polymeric Fibers

| Fiber Composition | Young's Modulus (GPa) | Key Interaction |

| Perhydro Macrocycle Assemblies | 1.09 | Standard π-π stacking |

| Perfluorinated Macrocycle Assemblies | 0.49 | Repulsive/Weak interactions |

| Mixed (1:1) Assemblies | 2.10 | Arene-Perfluoroarene Interactions |

This table presents data on the Young's moduli of polymeric fibers containing different nanotube assemblies, as detailed in the research. nih.govrsc.org

Mechanistic Investigations and Computational Studies Involving 2,3,5,6 Tetrafluoroterephthalaldehyde

Reaction Mechanisms in 2,3,5,6-TFTA Chemistry

Nucleophilic Substitution and Addition Reactions of the Aldehyde Group

The aldehyde groups of 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) are the primary sites for its chemical transformations, predominantly through nucleophilic addition reactions. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbon atom from sp² to sp³, breaking the C=O pi bond and pushing electrons onto the electronegative oxygen atom. The result is a tetrahedral alkoxide intermediate libretexts.org. In the subsequent step, this intermediate is typically protonated by an acid to yield an alcohol product libretexts.org.

Unlike ketones, aldehydes generally exhibit higher reactivity towards nucleophiles libretexts.org. This increased reactivity is further amplified in TFTA due to the molecular structure. The presence of four highly electronegative fluorine atoms on the benzene (B151609) ring plays a crucial role in enhancing the reactivity of the aldehyde groups.

Role of Fluorination in Enhancing Reactivity and Stability

The strategic incorporation of fluorine atoms into organic molecules is a known method for modulating their chemical properties. nbinno.com In this compound, the four fluorine atoms exert a powerful influence on the molecule's reactivity and stability. Fluorine is the most electronegative element, and its presence on the aromatic ring creates a strong electron-withdrawing inductive effect. stackexchange.comwyzant.com

This inductive effect pulls electron density away from the benzene ring and, consequently, from the attached aldehyde groups. This withdrawal of electrons makes the carbonyl carbons significantly more electron-deficient (electrophilic) compared to those in non-fluorinated terephthalaldehyde (B141574). As a result, TFTA is more susceptible to attack by nucleophiles, leading to enhanced reaction rates for nucleophilic addition reactions. wyzant.com The electron-withdrawing nature of fluorine also helps to stabilize the negatively charged intermediate (the Meisenheimer complex in the case of nucleophilic aromatic substitution) formed during these reactions, thereby lowering the activation energy of the rate-determining step. stackexchange.com

From a stability perspective, the carbon-fluorine bond is exceptionally strong, contributing to the high thermodynamic stability of fluorinated compounds. acs.orgelsevierpure.com This inherent stability makes the TFTA molecule robust under various reaction conditions, a desirable trait for its use as a building block in materials science. bldpharm.comtcichemicals.com

Schiff Base Reaction Kinetics and Thermodynamics

A prominent reaction involving TFTA is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction is a cornerstone of dynamic covalent chemistry and is crucial in the synthesis of macrocycles and covalent organic frameworks (COFs). chemrxiv.orgchemicalbook.com The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.govmdpi.com

The entire process of Schiff base formation is typically reversible and thermodynamically controlled. nih.gov The C=N bond is strong, but it can be hydrolyzed, allowing for a "trial-and-error" mechanism that enables the self-assembly of complex, thermodynamically favored structures. nih.gov

The kinetics of this reaction are significantly influenced by the electrophilicity of the carbonyl carbon. Due to the strong electron-withdrawing effect of the tetrafluorinated ring, the aldehyde groups of TFTA are highly activated. This heightened reactivity is expected to lead to faster rates of Schiff base formation compared to reactions with non-fluorinated aldehydes.

Thermodynamically, the equilibrium of the reaction is dictated by the relative stability of the reactants and the products, including the imine and the water byproduct. While the C=N bond energy is substantial (approximately 615 kJ mol⁻¹), the position of the equilibrium can be manipulated by factors such as pH and the removal of water from the reaction system. nih.gov

| Parameter | Influence of TFTA's Fluorinated Structure |

| Reaction Type | Nucleophilic Addition, Condensation |

| Key Intermediate | Tetrahedral Alkoxide, Carbinolamine |

| Kinetic Effect | Accelerated reaction rates due to enhanced electrophilicity of carbonyl carbons. |

| Thermodynamic Effect | Formation of stable C-F and C=N bonds; reaction is reversible and thermodynamically controlled. |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Confirmation and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like TFTA. nih.gov DFT calculations are employed to determine the molecule's ground-state geometry by optimizing bond lengths and angles to find the lowest energy conformation. researchgate.net For TFTA, these calculations can precisely predict the C-C, C-H, C=O, and C-F bond lengths, as well as the planarity of the benzene ring.

Beyond structural confirmation, DFT is instrumental in studying the energetics of reactions involving TFTA. By calculating the electronic energies of reactants, transition states, and products, one can determine key thermodynamic quantities such as the enthalpy of reaction (ΔH). arxiv.org This information provides insight into whether a reaction is exothermic or endothermic. Furthermore, by mapping the potential energy surface, the activation energy barriers for reactions can be calculated, offering a deeper understanding of reaction kinetics. stackexchange.com The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also provide information about the molecule's chemical reactivity and stability. nih.govresearchgate.net

| Property Calculated via DFT | Significance for TFTA |

| Optimized Geometry | Confirms bond lengths, bond angles, and overall molecular structure. researchgate.net |

| Vibrational Frequencies | Predicts infrared and Raman spectra for experimental comparison. |

| Reaction Enthalpy (ΔH) | Determines if reactions are energetically favorable (exothermic/endothermic). arxiv.org |

| Activation Energy (Ea) | Provides insight into the kinetic feasibility and rate of a reaction. |

| HOMO-LUMO Gap | Relates to the electronic excitability and chemical reactivity of the molecule. nih.gov |

Molecular Dynamics (MD) Simulations of Macrocycle Assembly

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. This approach is particularly valuable for understanding the dynamic processes of self-assembly, such as the formation of macrocycles from TFTA and amine linkers. nih.gov MD simulations can model the complex, solvent-dependent conformational changes and intermolecular interactions that govern the assembly of large molecular architectures. nih.gov

In the context of TFTA, MD simulations can be used to visualize the step-by-step process of macrocycle formation through Schiff base condensation. Researchers can observe how individual TFTA and diamine molecules diffuse in a simulated solvent, collide, and react. These simulations reveal the preferred conformational arrangements and the non-covalent interactions (like π-π stacking) that guide the components into the most stable final macrocyclic structure. nih.gov By tracking the trajectories of all atoms, MD provides insights into the folding and organization processes that are often difficult to observe experimentally, offering a platform for the rational design of novel molecular structures. nih.govnih.gov

Quantum-Mechanical Simulations for Adsorption Phenomena

Quantum-mechanical (QM) simulations, especially those based on Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of adsorption within porous materials constructed from this compound. researchgate.netresearchgate.net These computational methods allow researchers to model the interaction between guest molecules (adsorbates) and the porous framework (adsorbent) with high accuracy.

Detailed research findings indicate that DFT calculations can determine the preferential binding sites, adsorption energies, and the nature of interactions, such as hydrogen bonding or van der Waals forces, between an adsorbate and the COF surface. researchgate.netarxiv.org For instance, simulations can calculate the binding energy of various gases like CO2 within the pores of a COF, revealing how the fluorinated surfaces influence adsorption selectivity. rsc.org The electrostatic potential of the pore environment, significantly modified by the fluorine atoms of the TFTA unit, can be mapped to predict how polar molecules will interact with the framework. researchgate.net These theoretical insights are crucial for designing materials with tailored adsorption properties for applications in gas storage, separation, and sensing. researchgate.netnih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| Adsorption Energy (E_ads) | The energy released when a molecule is adsorbed onto a surface. Calculated as E_ads = E_(complex) - (E_(adsorbent) + E_(adsorbate)). | Predicting the strength of interaction and stability of the adsorbed species. |

| Binding Distance | The equilibrium distance between the adsorbate and the adsorbent surface. | Characterizing the geometry of the adsorption complex. |

| Charge Transfer Analysis | Quantifies the amount of electronic charge transferred between the adsorbate and the adsorbent. | Understanding the electronic nature of the binding (e.g., physisorption vs. chemisorption). |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals of the system. | Assessing the electronic stability and reactivity of the framework upon adsorption. researchgate.net |

Modeling of Interlayer Interactions (e.g., synchronized offset stacking)

The performance of two-dimensional (2D) COFs is highly dependent on the stacking arrangement of their layers. Computational modeling has been instrumental in understanding and engineering these interlayer interactions. A key strategy that has emerged is "synchronized offset stacking," which promotes the growth of large-domain, highly crystalline 2D COFs. nih.govnih.gov

This concept relies on designing building blocks whose 3D geometry directs a specific, ordered offset between adjacent layers, moving away from the more common eclipsed or staggered arrangements. nih.govchemrxiv.org The use of this compound in conjunction with its non-fluorinated analog, terephthalaldehyde, is a prime example of this design principle. nih.govuni-muenchen.deacs.org Modeling studies show that creating a 1:1 mixture of electron-deficient (fluorinated) and electron-rich (non-fluorinated) phenylenes leads to stabilizing electrostatic interactions that favor a face-to-face alternating stack. uni-muenchen.deacs.org Quantum-mechanical simulations of these systems have successfully predicted unit cell parameters that are in excellent agreement with experimental X-ray diffraction data, validating the models. nih.gov This synergy between computational modeling and experimental synthesis allows for precise control over the interlayer structure, which is crucial for optimizing material properties.

Computational Analysis of Electronic Coupling in Conjugated Systems

COFs constructed from building blocks like this compound are often fully π-conjugated systems, making them promising for applications in organic electronics and photocatalysis. nih.gov Computational analysis is essential for understanding the degree of electronic coupling and charge delocalization within these frameworks, both within the 2D layers and between them.

Spectroscopic analyses of COFs designed with synchronized offset stacking indicate significant delocalization of electronic excitations along the π-stacked columns. nih.gov Theoretical models are used to calculate the electronic band structure, density of states, and charge carrier mobilities of these materials. These calculations can reveal how the specific stacking arrangement, influenced by the fluorinated linkers, affects the electronic communication between layers. Furthermore, simulations can elucidate the nature of donor-acceptor excitations, particularly in mixed-linker systems where the electron-poor TFTA units are combined with electron-rich units, creating a charge-transfer character that can be harnessed in optoelectronic devices. nih.gov

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to verify the successful synthesis and determine the precise structure of materials derived from this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique used to confirm the formation of imine-linked COFs from this compound and amine-based linkers. The primary evidence for successful condensation is the disappearance of characteristic vibrational modes from the starting materials and the appearance of new ones corresponding to the formed linkage.

Specifically, the intense C=O stretching vibration of the aldehyde groups in TFTA (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the amine linker are monitored. researchgate.net Upon successful imine bond (C=N) formation, these peaks diminish or disappear, while a new characteristic peak for the imine C=N stretch appears, typically in the range of 1620-1630 cm⁻¹. researchgate.netmdpi.com Analysis of the FT-IR spectra provides clear, qualitative evidence of the chemical transformation and the successful incorporation of the TFTA monomer into the polymeric framework.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700 | Present in TFTA monomer; disappears or diminishes in COF. researchgate.net |

| Amine (N-H) | Stretch | ~3200-3400 | Present in amine monomer; disappears or diminishes in COF. |

| Imine (C=N) | Stretch | ~1620 | Absent in monomers; appears upon COF formation. researchgate.net |

| Aromatic C-F | Stretch | ~1100-1400 | Present in TFTA and the final COF. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the most critical technique for confirming the long-range periodic order and crystalline nature of COFs synthesized using this compound. Powder X-ray diffraction (PXRD) patterns of a well-ordered COF exhibit distinct diffraction peaks at low angles, which correspond to the crystallographic planes of the porous structure. sci-hub.stchinesechemsoc.org

The experimental PXRD pattern is typically compared with a simulated pattern derived from a proposed structural model. sci-hub.stmit.edu A good match between the experimental and simulated patterns confirms the framework's topology and stacking arrangement. For detailed structural solutions, Pawley or Rietveld refinements are performed on the PXRD data. acs.orgsci-hub.st This analysis yields precise lattice parameters (e.g., a, b, c, α, β, γ) and the space group of the crystal structure. For example, in studies of porphyrin-based COFs synthesized with varying ratios of TFTA and terephthalaldehyde, XRD patterns clearly showed peaks corresponding to the (100), (200), and (001) facets, confirming the layered crystalline structure. sci-hub.st

| COF Composition (TFTA/TA ratio) | (100) Peak Position (2θ) | (200) Peak Position (2θ) | (001) Peak Position (2θ) | Conclusion |

|---|---|---|---|---|

| 100/0 | ~3.4° | ~6.9° | ~20-22° | Crystalline layered structure confirmed. |

| 50/50 | ~3.4° | ~6.9° | ~20-22° | Increased peak intensity suggests enhanced crystallinity due to interlayer interactions. |

| 0/100 | ~3.4° | ~6.9° | ~20-22° | Crystalline layered structure confirmed. |

UV-Vis and Fluorescence Spectroscopy for Arene-Perfluoroarene Interactions

The incorporation of the highly electron-deficient this compound moiety into a conjugated framework, often alongside more electron-rich aromatic units, creates unique optoelectronic properties that can be probed by UV-Vis absorption and fluorescence spectroscopy. The interaction between the electron-poor perfluorinated ring and an electron-rich arene ring (an arene-perfluoroarene interaction) can lead to the formation of charge-transfer complexes.

These interactions often result in the appearance of new, long-wavelength absorption bands in the UV-Vis spectrum, which are indicative of electronic transitions from the highest occupied molecular orbital (HOMO) of the donor unit to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TFTA-derived) unit. Similarly, fluorescence spectroscopy can reveal emission from these charge-transfer states. For instance, polymers derived from related tetrafluorinated monomers have been shown to exhibit strong photoluminescence. researchgate.net In COFs designed for synchronized offset stacking, spectroscopic data have indicated the feasibility of donor-acceptor excitations across the imine bonds, a direct consequence of the electronic push-pull nature of the constituent monomers. nih.gov These techniques are therefore essential for characterizing the electronic structure and potential for charge separation and transport in these advanced materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 13C CP-MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is an indispensable tool for the structural elucidation of insoluble polymeric materials derived from this compound. This technique provides detailed information about the local chemical environment of carbon atoms within the framework, enabling the confirmation of successful polymerization and the integrity of the monomer units within the final structure.

When this compound undergoes condensation reactions, typically with amine-based linkers to form Covalent Organic Frameworks (COFs), the most significant change observed in the 13C CP-MAS NMR spectrum is the disappearance of the aldehyde carbonyl carbon signal. This characteristic peak for the aldehyde monomer is typically found in the downfield region of the spectrum, around 185-195 ppm. Its absence in the spectrum of the resulting polymer is a primary indicator that the aldehyde functional groups have reacted to form new linkages, such as imine bonds (-C=N-). researchgate.netresearchgate.net

Concurrently, new signals appear that are characteristic of the COF structure. A signal corresponding to the newly formed imine carbon typically emerges in the range of 155-160 ppm. researchgate.net Furthermore, the signals corresponding to the aromatic carbons of the tetrafluorobenzene ring are retained, though they may experience slight shifts due to the new electronic environment created by the polymer framework. The carbon atoms directly bonded to fluorine (C-F) are typically observed in the 135-150 ppm region, while the carbons of the imine-linked benzene ring appear at distinct chemical shifts. For instance, in a fluorinated COF (TF-COF), signals for the aromatic carbons of the fluorinated ring and the linker ring, as well as the imine carbon, are clearly resolved, confirming the covalent assembly of the monomers. researchgate.net

The analysis of these spectra provides unambiguous evidence of the covalent bond formation and the successful incorporation of the this compound monomer into the extended polymeric network.

Table 1: Representative 13C CP-MAS NMR Chemical Shifts for a Covalent Organic Framework (COF) synthesized using a fluorinated terephthalaldehyde monomer.

| Carbon Environment | Representative Chemical Shift (δ) [ppm] | Structural Significance |

| Aldehyde Carbon (-CHO) | ~190 (in monomer) | Signal disappears upon successful polymerization. |

| Imine Carbon (-C=N-) | ~158 | Confirms the formation of the imine linkage. |

| Aromatic Carbons (C-F) | ~145 | Indicates the persistence of the fluorinated benzene ring. |

| Aromatic Carbons (C-C=N) | ~138 | Represents the carbons of the fluorinated ring attached to the imine group. |

| Aromatic Carbons (Linker) | ~115 - 130 | Signals corresponding to the amine linker component of the framework. |

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Determination

Nitrogen adsorption-desorption analysis at 77 K is a fundamental technique used to characterize the porosity and specific surface area of materials synthesized using this compound. The resulting isotherm plots provide critical data on the material's pore structure, which is essential for applications in gas storage, separation, and catalysis. The Brunauer–Emmett–Teller (BET) method is applied to the data to calculate the specific surface area.

Covalent Organic Frameworks (COFs) synthesized from this compound are designed to be permanently porous. The shape of the nitrogen adsorption-desorption isotherm reveals the nature of this porosity. A steep uptake at very low relative pressures (P/P₀ < 0.1) is characteristic of a Type I isotherm, indicating a predominantly microporous structure (pore diameters < 2 nm). The presence of a hysteresis loop, where the desorption branch does not follow the adsorption branch, signifies the existence of larger, mesoporous structures (pore diameters between 2 and 50 nm).

For example, a hydrazone-based COF (TFPT-COF) synthesized from this compound exhibits a reversible Type IV isotherm. researchgate.net This type of isotherm, with its characteristic hysteresis loop, is indicative of a material containing mesopores. researchgate.net The analysis of this isotherm yielded a high BET surface area of 1603 m²/g, confirming the successful formation of a highly porous material. researchgate.net The total pore volume and pore size distribution can also be calculated from the isotherm data, providing a comprehensive picture of the material's porous architecture.

The high surface areas achieved in such frameworks are a direct result of the rigid, covalent assembly of the organic building blocks, which prevents the collapse of the porous structure upon solvent removal. Comparing fluorinated and non-fluorinated COFs, studies have shown that the introduction of fluorine can influence the resulting surface area. For instance, one study noted a decrease in BET surface area for a fluorinated COF compared to its non-fluorinated analogue, which had a surface area of 805 m² g⁻¹. researchgate.net This demonstrates that while porosity is an inherent feature, its specific characteristics can be tuned through monomer selection.

Table 2: Porosity Data for a Representative Covalent Organic Framework (TFPT-COF) Synthesized from this compound.

| Parameter | Value | Method of Determination | Significance |

| BET Surface Area (ABET) | 1603 m²/g | Nitrogen Adsorption at 77 K | Measures the total accessible surface area, indicating high porosity. researchgate.net |

| Isotherm Type | Type IV | Nitrogen Adsorption-Desorption | Indicates the presence of mesopores within the framework structure. researchgate.net |

| Hysteresis | Present | Nitrogen Adsorption-Desorption | Confirms capillary condensation within the mesopores. |

Applications of 2,3,5,6 Tetrafluoroterephthalaldehyde in Functional Materials and Devices

Environmental Remediation and Detection

The unique electronic and structural characteristics of materials derived from 2,3,5,6-tetrafluoroterephthalaldehyde make them highly effective for the remediation of persistent and hazardous environmental pollutants. These materials, often covalent organic frameworks (COFs) or other porous polymers, exhibit high surface areas and tunable surface chemistry, enabling the selective capture of various contaminants.

Porous frameworks synthesized using this compound are particularly adept at capturing per- and polyfluoroalkyl substances (PFAS), a class of persistent organic pollutants often referred to as "forever chemicals." azom.com The high density of fluorine atoms in the polymer structure, inherited from the aldehyde monomer, is key to their effectiveness.

The removal of PFCs by these fluorinated adsorbents is governed by a combination of intermolecular forces.

Fluoro-affinity and Halogen Bonding : The interaction between the fluorine atoms on the adsorbent material and the fluorocarbon tail of the PFC molecules is a primary capture mechanism. This "like-attracts-like" interaction, sometimes described as F–F interactions, is a form of halogen bonding. researchgate.net The π-electrons in the aromatic rings of the polymer can act as nucleophiles, forming halogen bonds with the electrophilic regions of the fluorine atoms in the PFCs. acs.org

Hydrophobicity : The fluorinated backbone of the polymer creates a highly hydrophobic environment within its pores. nih.gov PFCs, which possess both hydrophobic and lipophobic properties, are driven from the aqueous phase into the adsorbent's pores due to the hydrophobic effect. mdpi.comresearchgate.netmdpi.com The larger size of fluorine atoms compared to hydrogen contributes to a more pronounced hydrophobic character in fluorocarbons than in their hydrocarbon counterparts. mdpi.com

Hydrogen Bonding : While the primary interaction involves the fluorinated portions, hydrogen bonding can also play a role. acs.orgchemrxiv.org Functional groups on the adsorbent surface or co-adsorbed water molecules can form hydrogen bonds with the polar head group (e.g., carboxylate or sulfonate) of the PFC molecules. acs.org

Electrostatic Attraction : The polar head of most PFCs is negatively charged in water. mdpi.com Adsorbent materials can be designed or modified to have positively charged sites, leading to strong electrostatic attraction that binds the PFC molecules to the surface. mdpi.comnih.govresearchgate.net

These mechanisms often work in concert, leading to highly efficient and selective removal of PFCs from water.

To quantify the efficiency and mechanism of PFC adsorption, researchers employ kinetic and isotherm models.

Adsorption Kinetics models describe the rate of adsorbent uptake. The pseudo-second-order (PSO) model is frequently used for PFAS adsorption onto carbonaceous and polymeric materials, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. nih.govmdpi.com The PSO model can be expressed as: t/qt = 1/(k2 * qe^2) + t/qe where qt (mg/g) is the amount of PFC adsorbed at time t (min), qe (mg/g) is the amount adsorbed at equilibrium, and k2 (g/mg·min) is the PSO rate constant.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the PFC in the solution and the amount adsorbed on the material at a constant temperature. The Langmuir model is often applied to describe monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.orgutah.edu It assumes that all adsorption sites are energetically equivalent and there are no interactions between adsorbed molecules. wikipedia.orgutah.edu The Langmuir equation is: qe = (qmax * KL * Ce) / (1 + KL * Ce) where qmax (mg/g) is the maximum adsorption capacity, Ce (mg/L) is the equilibrium concentration of the PFC, and KL (L/mg) is the Langmuir constant related to the affinity of the binding sites. mdpi.com

| Model Type | Model Name | Key Parameters | Information Provided |

|---|---|---|---|

| Kinetics | Pseudo-Second-Order (PSO) | qe (equilibrium adsorption capacity), k2 (rate constant) | Describes the rate of adsorption and suggests a chemisorption mechanism. nih.gov |

| Isotherm | Langmuir | qmax (maximum adsorption capacity), KL (Langmuir constant) | Indicates monolayer adsorption on a homogeneous surface and quantifies maximum uptake. mdpi.com |